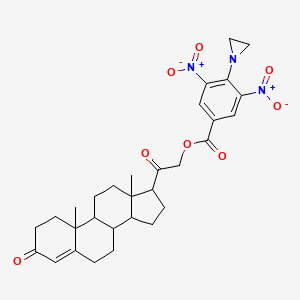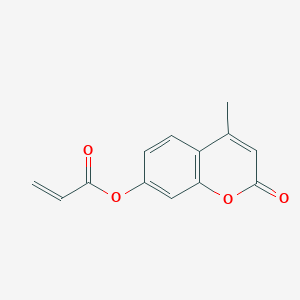
Acetic acid;5-methoxy-3-pentylbenzene-1,2,4-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;5-methoxy-3-pentylbenzene-1,2,4-triol is a chemical compound with the molecular formula C14H22O5 This compound is characterized by the presence of an acetic acid group and a benzene ring substituted with methoxy and pentyl groups, along with three hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;5-methoxy-3-pentylbenzene-1,2,4-triol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-3-pentylbenzene-1,2,4-triol and acetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, typically involving the use of a catalyst and a solvent. Common catalysts include sulfuric acid or phosphoric acid, and solvents such as dichloromethane or toluene.
Reaction Mechanism: The acetic anhydride reacts with the hydroxyl groups on the benzene ring, leading to the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.
Substitution: The methoxy and pentyl groups on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products:
Oxidation: The major products include ketones and aldehydes.
Reduction: The major products are alcohols.
Substitution: The major products depend on the substituents introduced, such as halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid;5-methoxy-3-pentylbenzene-1,2,4-triol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of acetic acid;5-methoxy-3-pentylbenzene-1,2,4-triol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Vergleich Mit ähnlichen Verbindungen
Acetic acid;butane-1,2,4-triol: Similar in structure but with a different alkyl chain length.
Acetic acid;5-methoxy-3-ethylbenzene-1,2,4-triol: Similar in structure but with a different alkyl substituent.
Uniqueness: Acetic acid;5-methoxy-3-pentylbenzene-1,2,4-triol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
34272-59-8 |
|---|---|
Molekularformel |
C18H30O10 |
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
acetic acid;5-methoxy-3-pentylbenzene-1,2,4-triol |
InChI |
InChI=1S/C12H18O4.3C2H4O2/c1-3-4-5-6-8-11(14)9(13)7-10(16-2)12(8)15;3*1-2(3)4/h7,13-15H,3-6H2,1-2H3;3*1H3,(H,3,4) |
InChI-Schlüssel |
YCGUZTPPXBFTAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=C(C(=CC(=C1O)OC)O)O.CC(=O)O.CC(=O)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14695698.png)

![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14695703.png)




![Phenol, 4-[(4-methylphenyl)methyl]-](/img/structure/B14695713.png)
